molecular formula C18H20ClNO4 B5519489 2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B5519489
M. Wt: 349.8 g/mol
InChI Key: NGIQEYZFGCMDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1080858 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking of Anticancer Compounds

The compound 2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, similar in structure to the synthesized compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been investigated for its anticancer properties. The synthesis involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product undergoes recrystallization and is characterized by various spectroscopic techniques. Its anticancer activity is confirmed through in silico modeling, targeting the VEGFr receptor, which is crucial for tumor growth and metastasis. The crystal structure of this compound, analyzed using direct methods and refined by full matrix least-squares procedures, exhibits intermolecular H-bonds contributing to its stability and potential bioactivity (Sharma et al., 2018).

Pesticidal Applications and X-ray Powder Diffraction Characterization

Derivatives of this compound have been explored for their potential as pesticides. A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction, revealing their structure and potential pesticidal applications. These organic compounds are promising candidates for pest control, with their diffraction data providing insights into their molecular framework and interactions (Olszewska et al., 2009).

Herbicide Metabolism and Enzymatic Biodegradation

The metabolism and biodegradation of chloroacetamide herbicides, structurally related to this compound, have been extensively studied. For example, acetochlor's metabolism involves N-deethoxymethylation, a key step in its biodegradation. A study identified a multicomponent enzyme system from Rhodococcus sp. capable of converting acetochlor to its metabolite, showcasing the enzymatic pathways involved in the breakdown of such compounds in the environment. This research sheds light on the potential environmental impact and degradation pathways of chloroacetamide herbicides and their derivatives (Wang et al., 2015).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-16-7-6-13(10-17(16)23-2)8-9-20-18(21)12-24-15-5-3-4-14(19)11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIQEYZFGCMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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